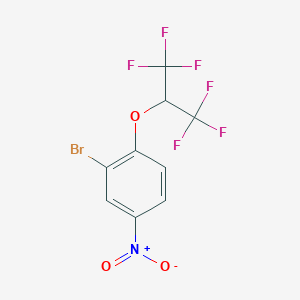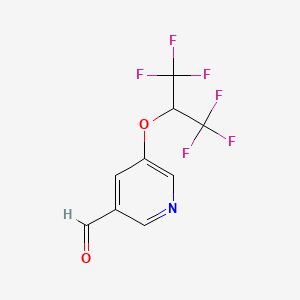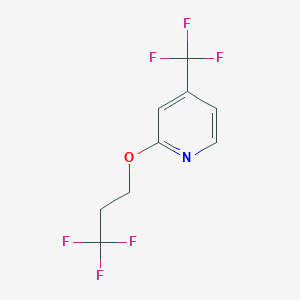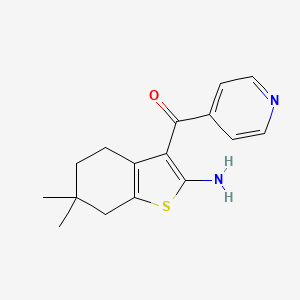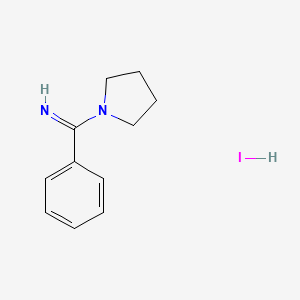
1-Benzenecarboximidoylpyrrolidine hydroiodide
Vue d'ensemble
Description
1-Benzenecarboximidoylpyrrolidine hydroiodide (1-BCP) is an organic compound with the chemical formula C8H11N3HI. It is a white, crystalline solid that is soluble in water and organic solvents. 1-BCP is a derivative of the pyrrolidine family of compounds, which are cyclic amines that are found naturally in plants, fungi, and bacteria. The chemical structure of 1-BCP contains a carboximidoylpyrrolidine ring, which is a unique feature that distinguishes it from other pyrrolidine derivatives.
Applications De Recherche Scientifique
Supramolecular Chemistry Applications
- Self-Assembly and Nanotechnology : Benzene-1,3,5-tricarboxamides (BTAs), similar in structural motif to the query compound, have been extensively studied for their self-assembly behavior. These compounds can form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. The self-assembly properties of BTAs have been leveraged in nanotechnology and polymer processing, indicating a potential area of application for benzenecarboximidoyl derivatives in creating novel supramolecular structures with specific functionalities (Cantekin, de Greef, & Palmans, 2012).
Drug Delivery Systems
- Polyvinylpyrrolidone (PVP) in Drug Delivery : Research on polyvinylpyrrolidone (PVP), a polymer related to pyrrolidine derivatives, highlights its role in enhancing the bioavailability and stability of drugs. PVP is used in various pharmaceutical formulations due to its inertness, non-toxicity, and biocompatibility, serving multiple roles such as a binder, solubilizer, and stabilizer. This suggests that compounds with pyrrolidine units, like the query compound, could be explored for similar applications in enhancing drug delivery mechanisms (Franco & De Marco, 2020).
Antimicrobial Applications
- Antimicrobial Properties of Monoterpenes : A review focused on p-Cymene, a monoterpene, sheds light on the antimicrobial activity of compounds found in over 100 plant species. Given the structural similarity of monoterpenes to the benzene core present in the query compound, this suggests potential antimicrobial applications. The urgent need for new antimicrobial substances could drive research into benzenecarboximidoyl derivatives as novel agents to treat communicable diseases, leveraging their possible inherent antimicrobial properties (Marchese et al., 2017).
Propriétés
IUPAC Name |
phenyl(pyrrolidin-1-yl)methanimine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.HI/c12-11(13-8-4-5-9-13)10-6-2-1-3-7-10;/h1-3,6-7,12H,4-5,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXIOPCKZWEMMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=N)C2=CC=CC=C2.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzenecarboximidoylpyrrolidine hydroiodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



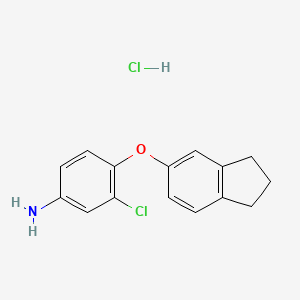
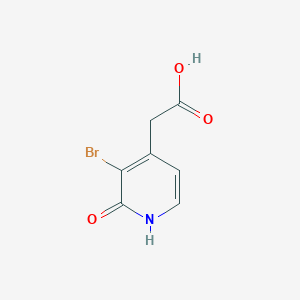
![Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate](/img/structure/B1446959.png)
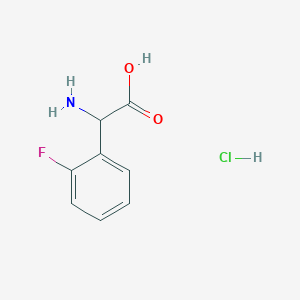
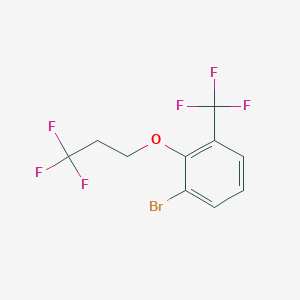
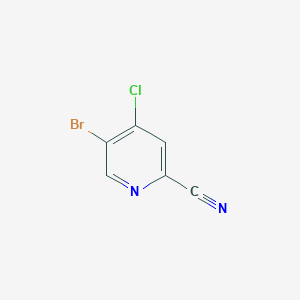
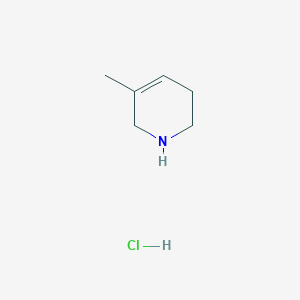
![7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B1446969.png)
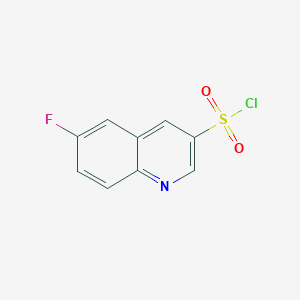
![3-[(2-Naphthyloxy)methyl]piperidine hydrochloride](/img/structure/B1446973.png)
